molecular formula C15H20BrNO2S B6724087 N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine

N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine

Cat. No.: B6724087
M. Wt: 358.3 g/mol
InChI Key: ZRDZXFGAQGWELG-UHFFFAOYSA-N
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Description

N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a brominated benzodioxin ring and a thian-4-amine moiety

Properties

IUPAC Name

N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2S/c1-10(17-11-2-6-20-7-3-11)12-8-14-15(9-13(12)16)19-5-4-18-14/h8-11,17H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDZXFGAQGWELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1Br)OCCO2)NC3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under acidic or basic conditions.

    Attachment of the Thian-4-amine Moiety: The final step involves the coupling of the brominated benzodioxin intermediate with thian-4-amine, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzodioxin ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxin ring may facilitate binding to hydrophobic pockets, while the thian-4-amine moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine
  • N-[1-(6-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine
  • N-[1-(6-iodo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine

Uniqueness

N-[1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]thian-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to distinct biological activities compared to its chloro, fluoro, or iodo analogs.

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